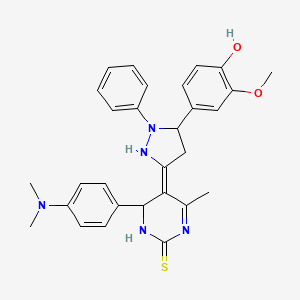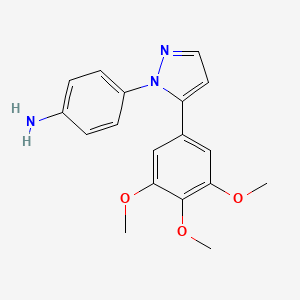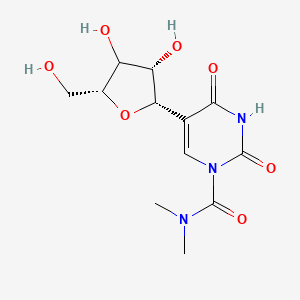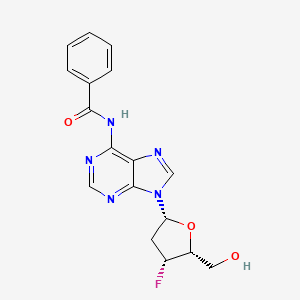
Antitumor agent-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-86 is a compound known for its potent antineoplastic activity. It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell apoptosis and cell cycle arrest. The compound targets the RAS/PI3K/Akt/JNK signaling cascades, which are crucial pathways involved in cancer cell survival and proliferation .
Vorbereitungsmethoden
The synthesis of Antitumor agent-86 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of pyrimidine-2-thione derivatives. The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Antitumor agent-86 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives that may have varying degrees of antitumor activity .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-86 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with enhanced efficacy. In biology, the compound is used to investigate the cellular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further clinical development.
Wirkmechanismus
The mechanism of action of Antitumor agent-86 involves the inhibition of the RAS/PI3K/Akt/JNK signaling pathways. These pathways play a crucial role in the survival and proliferation of cancer cells. By targeting these pathways, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. The compound also affects the expression levels of various proteins involved in these pathways, further enhancing its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-86 can be compared with other similar compounds, such as cisplatin, carboplatin, and oxaliplatin. These compounds are also known for their antitumor activity and are widely used in chemotherapy. this compound has shown unique properties, such as its ability to target specific signaling pathways involved in cancer cell survival. This makes it a promising candidate for further research and development. Similar compounds include other platinum-based drugs and pyrimidine derivatives that have shown antitumor activity .
Eigenschaften
Molekularformel |
C29H31N5O2S |
|---|---|
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |
InChI-Schlüssel |
XEWPWYCZWDMKSX-VYIQYICTSA-N |
Isomerische SMILES |
CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Kanonische SMILES |
CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)



![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)


